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N-acetylmuramic acid

peptidoglycan recycling kinase assay bacterial auxotrophy

For rigorous peptidoglycan research, accept no substitute. N-Acetylmuramic acid (MurNAc) is the singular, bacteria-exclusive amino sugar. Generic GlcNAc or muramic acid cannot replicate its function—catalytic efficiency differs up to 60,000-fold, and MurQ etherases show absolute specificity for MurNAc. Ensure physiologically relevant kinetic parameters and definitive bacterial detection by procuring ≥98% purity MurNAc, the validated substrate for characterizing MurK kinases and muropeptide salvage pathways.

Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
CAS No. 99880-82-7
Cat. No. B7945222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylmuramic acid
CAS99880-82-7
Molecular FormulaC11H19NO8
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
InChIKeySOARVSUSWULNDI-TVVSKHENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmuramic Acid (CAS 99880-82-7): Essential Peptidoglycan Building Block for Bacterial Cell Wall Research and Enzymatic Characterization


N-Acetylmuramic acid (MurNAc, NAMA; CAS 99880-82-7, alternative CAS 10597-89-4) is the defining amino sugar component uniquely found in bacterial peptidoglycan, where it forms repeating β-1,4-linked disaccharide units with N-acetylglucosamine (GlcNAc) [1]. Unlike GlcNAc, which is widely distributed across both bacterial and eukaryotic systems including fungal chitin and mammalian glycoproteins, MurNAc bears a characteristic D-lactyl ether moiety at the C3 position—a structural feature exclusive to the bacterial domain [2]. This structural distinction underpins MurNAc's essential roles as a specific substrate for peptidoglycan recycling enzymes (NagZ, MurQ etherase), as a stringent kinase substrate (MurK), and as a definitive biomarker for bacterial detection and differentiation from fungal contamination [3].

N-Acetylmuramic Acid Substitution Risks: Why GlcNAc and Other Amino Sugars Cannot Replace MurNAc in Peptidoglycan-Focused Assays


Generic substitution with N-acetylglucosamine (GlcNAc), muramic acid, or other amino sugars in assays requiring N-acetylmuramic acid leads to scientifically invalid outcomes due to fundamentally divergent enzyme specificity profiles. As demonstrated in Section 3, the catalytic efficiency (kcat/Km) difference for bacterial MurNAc kinases ranges from 2.3-fold to 60,000-fold depending on the enzyme system [1]. Crucially, MurNAc-specific etherases (MurQ) exhibit absolute substrate discrimination, cleaving the D-lactyl ether substituent of MurNAc-6-phosphate while remaining completely inactive toward GlcNAc-6-phosphate—a reaction essential for peptidoglycan recycling studies [2]. Furthermore, the absence of the N-acetyl group (as in muramic acid) abolishes substrate recognition by MurK entirely [3]. For bacterial detection applications, MurNAc serves as a unique prokaryotic signature not present in eukaryotic systems, making substitution with GlcNAc incapable of distinguishing bacterial from fungal contamination [4].

N-Acetylmuramic Acid Technical Evidence: Quantitative Differentiation Data for Procurement and Assay Selection


MurNAc Kinase Stringent Specificity in Tannerella forsythia: 60,000-Fold Catalytic Efficiency Advantage Over GlcNAc

In the oral pathogen Tannerella forsythia, the MurNAc kinase Tf_MurK exhibits stringent substrate discrimination, displaying a 6 × 10⁴-fold higher catalytic efficiency (kcat/Km) for N-acetylmuramic acid compared to N-acetylglucosamine (GlcNAc) [1]. The enzyme demonstrates a Km of 200 μM for MurNAc versus 116 mM for GlcNAc, representing a 580-fold difference in binding affinity, while kcat values differ by 105-fold (10.5 s⁻¹ for MurNAc versus 0.1 s⁻¹ for GlcNAc) [1]. This extreme specificity contrasts with the broader substrate tolerance observed in the C. acetobutylicum MurK homolog, highlighting organism-specific procurement considerations for kinase characterization studies [2].

peptidoglycan recycling kinase assay bacterial auxotrophy oral microbiology

MurQ Etherase Absolute Substrate Specificity: Exclusive Cleavage of MurNAc-6-Phosphate D-Lactyl Ether Bond

The MurQ etherase (N-acetylmuramic acid 6-phosphate etherase) catalyzes the specific cleavage of the D-lactyl ether substituent of MurNAc-6-phosphate, converting it to GlcNAc-6-phosphate and D-lactate [1]. This reaction is absolutely specific to MurNAc-6-phosphate; the enzyme displays zero catalytic activity toward GlcNAc-6-phosphate or any other non-ether-containing amino sugar phosphates [2]. The reaction represents a committed, irreversible step unique to bacterial peptidoglycan recycling—a pathway absent in eukaryotic systems—and serves as the sole entry point for MurNAc-derived carbon into central metabolism via glycolysis [3].

peptidoglycan recycling etherase MurQ bacterial metabolism

C. acetobutylicum MurK Dual-Specificity Kinase: Comparative Kinetic Parameters for MurNAc versus GlcNAc

The C. acetobutylicum MurK kinase exhibits dual specificity, phosphorylating both MurNAc and GlcNAc at the 6-hydroxyl group [1]. However, quantitative kinetic analysis reveals significant differentiation: MurNAc displays a Km of 190 μM compared to 127 μM for GlcNAc (1.5-fold higher Km, indicating moderately weaker binding) [2]. The kcat for GlcNAc (65.0 s⁻¹) exceeds that for MurNAc (42.8 s⁻¹) by 1.5-fold, resulting in a 2.3-fold higher catalytic efficiency (kcat/Km = 510.2 s⁻¹·mM⁻¹ for GlcNAc versus 225.0 s⁻¹·mM⁻¹ for MurNAc) [2]. Notably, non-N-acetylated forms (glucosamine, muramic acid) and 1,6-anhydro-MurNAc are completely inactive as substrates [3].

kinase Clostridium muropeptide recovery substrate specificity

MurNAc as Definitive Bacterial Biomarker: NIR Spectroscopy Differentiation from Fungal GlcNAc Signal

N-Acetylmuramic acid serves as a unique prokaryotic signature for bacterial detection and differentiation from fungal contamination [1]. In near-infrared (NIR) spectroscopic analysis, MurNAc generates distinct spectral peaks and vibrational modes that differentiate it from N-acetylglucosamine—the latter being present in both bacterial peptidoglycan and fungal cell wall chitin . A support vector machine (SVM) model employing MurNAc and GlcNAc as fused biomarker variables achieved bacterial/fungal classification accuracy of 0.98701, precision of 0.98705, recall of 0.98612, and F1-score of 0.98713, significantly outperforming models using GlcNAc alone [2].

bacterial detection biomarker NIR spectroscopy peptidoglycan

N-Acetylmuramic Acid Procurement: Validated Research Applications and Industrial Use Cases


Enzymatic Characterization of Peptidoglycan Recycling Kinases (MurK) with Defined Substrate Specificity Requirements

N-Acetylmuramic acid is the required substrate for characterizing MurNAc kinases (MurK) involved in bacterial peptidoglycan recycling. As demonstrated by the 60,000-fold catalytic efficiency differential in T. forsythia Tf_MurK versus GlcNAc [1] and the 2.3-fold differential in C. acetobutylicum MurK [2], authentic MurNAc must be procured to obtain physiologically relevant kinetic parameters. The non-N-acetylated analog muramic acid shows zero detectable activity in these systems, confirming that substitution with less expensive alternatives invalidates kinetic measurements [3]. Procurement of high-purity MurNAc (≥98%) ensures accurate determination of Km, kcat, and substrate inhibition constants (Ki) in kinase assays .

MurQ Etherase Activity Assays for Peptidoglycan Recycling Pathway Elucidation

The MurQ etherase catalyzes the committed, irreversible cleavage of the D-lactyl ether substituent unique to MurNAc-6-phosphate, converting it to GlcNAc-6-phosphate for entry into central metabolism [1]. This reaction exhibits absolute substrate specificity—GlcNAc-6-phosphate and other amino sugar phosphates show no detectable turnover [2]. Researchers investigating bacterial peptidoglycan recycling, cell wall turnover, or metabolic engineering of muropeptide salvage pathways must procure MurNAc as the essential starting material for generating MurNAc-6-phosphate substrate. This requirement extends to studies of MurNAc auxotrophy in pathogens such as T. forsythia, where growth and cell morphology maintenance depend on exogenous MurNAc supply [3].

Bacterial Detection and Fungal Discrimination via Biomarker-Specific Spectroscopic Methods

N-Acetylmuramic acid serves as a prokaryote-exclusive biomarker for spectroscopic detection methods distinguishing bacterial from fungal contamination [1]. Near-infrared (NIR) spectroscopy employing MurNAc alongside GlcNAc as fused biomarker variables achieves classification accuracy of 0.98701, significantly exceeding the performance of GlcNAc-only models for bacterial/fungal discrimination [2]. This application is critical for clinical microbiology diagnostics, pharmaceutical quality control (sterility testing), and environmental monitoring where definitive bacterial identification is required. MurNAc procurement enables development and validation of reference standards for spectroscopic calibration and method verification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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